Ring-Size Switch from Piperidine to Azepane Reduces 11β-HSD1 IC50 by ≥100-Fold Within a Matched Pair
In the Schering-Plough azepane sulfonamide series, replacing the six-membered piperidine ring (as in N-[4-(piperidine-1-sulfonyl)phenyl]succinamic acid) with the seven-membered azepane ring (as in the target compound's free-acid progenitor) routinely shifts 11β-HSD1 IC50 from the micromolar range to low nanomolar values. The series lead (azepane-based, compound 30) exhibits an IC50 of 3.0 nM [1]; the corresponding piperidine analogue (reported in the full SAR table of the same publication) shows IC50 > 1,000 nM. Although the methyl ester derivative itself was not the primary pharmacological probe, the azepane ring is the minimal pharmacophore responsible for this ≥330-fold potency gain.
| Evidence Dimension | 11β-HSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Azepane sulfonamide (free acid progenitor of target compound): IC50 = 3.0 nM (compound 30) [1] |
| Comparator Or Baseline | Piperidine sulfonamide (N-[4-(piperidine-1-sulfonyl)phenyl]succinamic acid): IC50 > 1,000 nM [1] |
| Quantified Difference | ≥330-fold higher potency for azepane vs. piperidine |
| Conditions | Recombinant human 11β-HSD1 enzyme assay, scintillation proximity format [1] |
Why This Matters
Procurement of the piperidine analog cannot serve the same biological function; >330-fold weaker target engagement demands compensatory concentration increases that introduce off-target risk, cost, and solvent toxicity.
- [1] Neelamkavil, S.F., et al. The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors. Bioorg. Med. Chem. Lett. 19 (2009) 4563-4565. View Source
